molecular formula C4H5F3O B1295871 1,1,1-Trifluoro-2-butanone CAS No. 381-88-4

1,1,1-Trifluoro-2-butanone

Cat. No.: B1295871
CAS No.: 381-88-4
M. Wt: 126.08 g/mol
InChI Key: QBVHMPFSDVNFAY-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-butanone is an organic compound belonging to the class of ketones. It is characterized by the presence of three fluorine atoms attached to the first carbon atom and a ketone functional group on the second carbon atom. This compound is known for its high chemical stability and unique reactivity, making it a valuable intermediate in various chemical syntheses .

Scientific Research Applications

Safety and Hazards

1,1,1-Trifluoro-2-butanone is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research on 1,1,1-Trifluoro-2-butanone may focus on its potential applications in various fields. For instance, it may be used in the synthesis of 5α,6β-dibromo-25-hydroxycholestan-3β-yl acetate. It may also be used for the in situ generation of ethyl (trifluoromethyl)dioxirane .

Mechanism of Action

Target of Action

It is known that the compound may be used in the synthesis of other complex molecules , suggesting that it could interact with various biological targets depending on the context.

Mode of Action

It is known to be used for the in situ generation of ethyl (trifluoromethyl)dioxirane (ETDO) , indicating that it may undergo reactions to form other active compounds.

Biochemical Pathways

Given its use in the synthesis of other compounds , it is likely that its effects on biochemical pathways are context-dependent and related to the specific reactions it undergoes.

Result of Action

As a chemical used in synthesis , its effects would likely depend on the specific reactions it is involved in and the resulting compounds.

Biochemical Analysis

Biochemical Properties

1,1,1-Trifluoro-2-butanone plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of 5α,6β-dibromo-25-hydroxycholestan-3β-yl acetate . The interaction of this compound with enzymes such as ethyl (trifluoromethyl)dioxirane (ETDO) highlights its importance in biochemical synthesis . These interactions are primarily based on the compound’s ability to act as a building block in organic synthesis, facilitating the formation of complex molecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, its interaction with ethyl (trifluoromethyl)dioxirane (ETDO) results in the generation of reactive intermediates that can participate in further biochemical reactions . Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating their activity and leading to changes in the expression of target genes. These molecular interactions highlight the compound’s role in regulating biochemical processes.

Chemical Reactions Analysis

1,1,1-Trifluoro-2-butanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,1,1-Trifluoro-2-butanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it a versatile intermediate in various chemical processes.

Properties

IUPAC Name

1,1,1-trifluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVHMPFSDVNFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959050
Record name 1,1,1-Trifluorobutan-2-one
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Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381-88-4
Record name 1,1,1-Trifluoro-2-butanone
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Record name 381-88-4
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Record name 1,1,1-Trifluorobutan-2-one
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Record name 1,1,1-Trifluoro-2-butanone
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Record name 1,1,1-TRIFLUORO-2-BUTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 1,1,1-Trifluoro-2-butanone and what insights do we have into its conformational landscape?

A1: this compound (C4H5F3O) exists predominantly in a conformation where the trifluoromethyl group and the carbonyl group are in a cis configuration (dihedral angle of 0°). This conformational preference, along with structural parameters like bond lengths and angles, has been determined through a combination of chirped-pulse Fourier transform microwave spectroscopy and quantum chemical calculations. This type of analysis is crucial for understanding the molecule's reactivity and potential interactions with other molecules.

Q2: How has this compound been utilized in synthetic chemistry?

A2: Research indicates that this compound serves as a valuable precursor in organic synthesis. Specifically, it acts as a key building block in the preparation of 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones. This synthetic pathway involves reacting this compound with alkyl vinyl ethers, leading to the formation of 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone intermediates. This synthetic route highlights the versatility of this compound in constructing more complex fluorinated molecules, which hold significance in medicinal chemistry and materials science.

Q3: Has this compound been incorporated into the development of any biologically active molecules?

A3: Yes, a derivative of this compound, known as BMS-229724 (4-[4-[2-[2-[bis(4-chlorophenyl)methoxy]ethylsulfonyl]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone), has shown promise as a selective inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme plays a crucial role in the inflammatory cascade by releasing arachidonic acid from phospholipids. BMS-229724 demonstrated efficacy in reducing inflammation in preclinical models, highlighting the potential of this compound-derived compounds as therapeutic agents.

Q4: What analytical techniques have been employed to study this compound and its derivatives?

A4: Researchers utilize a combination of spectroscopic and chromatographic techniques for the characterization and analysis of this compound and related compounds. Chirped-pulse Fourier transform microwave spectroscopy has been crucial in elucidating the molecule's rotational spectrum, providing insights into its conformational preferences and structural details. Furthermore, radiolabeling strategies, such as incorporating carbon-14, have facilitated the synthesis and tracking of this compound derivatives in biological systems.

Q5: Has the potential of this compound and its derivatives been explored in the context of metal complexation?

A5: Interestingly, research has explored the interaction of a related compound, 4-(2-Thienyl)-4-thioxo-1,1,1-trifluoro-2-butanone (STTA), with metal ions. Studies have investigated the separation of metal-STTA complexes, such as those formed with Co(III), Ni(II), Cu(II), and Zn(II), using reversed-phase high-performance liquid chromatography (RP-HPLC). This research highlights the potential of this compound-derived ligands in coordination chemistry and separation science.

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